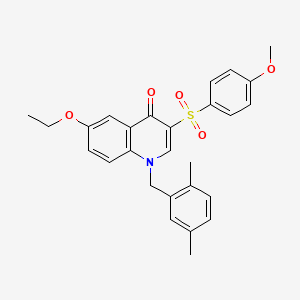
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds called vascular disrupting agents (VDAs) which are known to selectively target the blood vessels that supply tumors, leading to their destruction.
Wissenschaftliche Forschungsanwendungen
Neurochemical Research
- 3,4-Dimethoxyphenylethylamine (DMPEA) in Schizophrenia : Studies have explored DMPEA, a compound related to "1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea," in the context of schizophrenia. DMPEA was found in the urine of schizophrenic patients, suggesting its possible neurochemical relevance in this disorder (Hollister & Friedhoff, 1966).
Synthesis and Structural Analysis
- Asymmetric Synthesis of Enantiomers : Research has focused on the synthesis of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol, a compound structurally related to the query compound, highlighting its potential in stereoselective routes and in vitro evaluations for uroselectivity (Philippo et al., 1997).
- Hydrogen Bonding in Substituted Ureas : Investigations into the hydrogen bonding and structure of substituted ureas like N1, N1-dimethyl-N3-arylureas, which are chemically similar to the query compound, have been conducted. These studies utilize techniques like solid-state NMR, vibrational spectroscopy, and X-ray diffraction (Kołodziejski et al., 1993).
Material Science and Chemistry
- Synthesis of Photopolymerizable Co-Monomers : Research into hydrophobic silyl-urea/urethane methacrylates, which are related to the query compound, has been conducted. These compounds were used as photopolymerizable co-monomers in the preparation of dental composites, indicating their application in material science and dentistry (Buruiană et al., 2012).
- Understanding Reactivity of Imidazole Derivatives : Studies on imidazole derivatives, including those similar to the query compound, have been conducted. These studies encompass solvent-free synthesis pathways and spectroscopic characterizations to understand their specific reactive properties (Hossain et al., 2018).
Environmental Science
- Herbicide and Nematicide Degradation : Research has been done on maloran, a compound with structural similarities to the query compound. Maloran, used as a herbicide and nematicide, undergoes degradation in soil through microbial action, indicating its environmental impact and degradation pathways (Katz & Strusz, 1968).
Eigenschaften
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOQCXHUVVVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
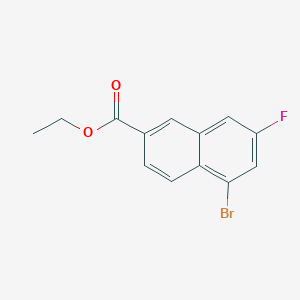
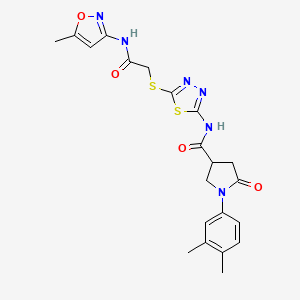

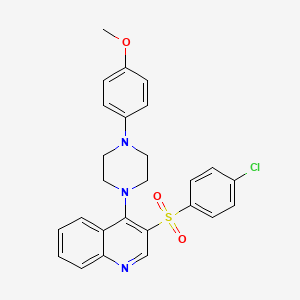
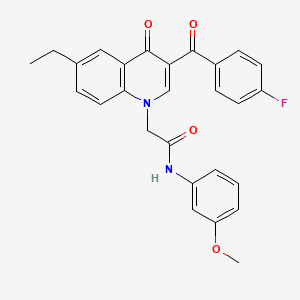
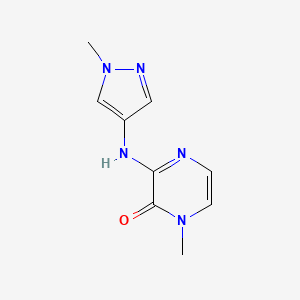
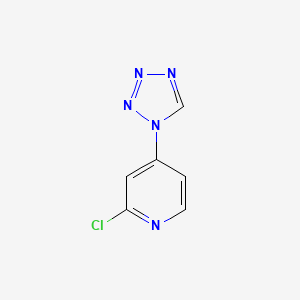
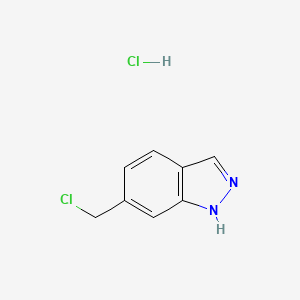
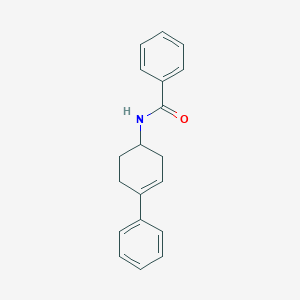
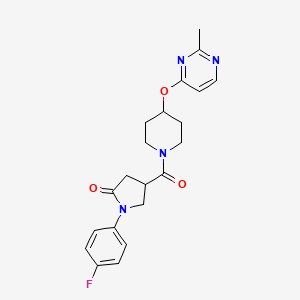

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)
